![molecular formula C10H30Cl4N4 B1663681 Spermine tetrahydrochloride CAS No. 306-67-2](/img/structure/B1663681.png)
Spermine tetrahydrochloride
Overview
Description
Spermine tetrahydrochloride is a naturally occurring polyamine found in all eukaryotes but is rare in prokaryotes . It is essential for cell growth in both normal and neoplastic tissue . Spermine is formed through the addition of an aminopropyl group to spermidine by spermine synthase . It is strongly basic in character, and in aqueous solution at physiological pH, all of its amino groups will be positively charged .
Synthesis Analysis
Spermine is derived from spermidine by spermine synthase .Molecular Structure Analysis
The molecular formula of Spermine tetrahydrochloride is C10H26N4·4HCl . Its molecular weight is 348.18 .Chemical Reactions Analysis
Spermine is commonly used in molecular biology and biochemistry research . The polycationic character of spermine in solution allows for its use in the precipitation of DNA of >100 base pairs in length from low salt aqueous buffers, and for the isolation of DNA from pulse field gels .Physical And Chemical Properties Analysis
Spermine tetrahydrochloride is a solid at room temperature . It is soluble in water (100 mg/ml), yielding a clear, colorless to light yellow solution . Its melting point is 312 - 314.5 °C .Scientific Research Applications
- Spermine’s polycationic nature makes it ideal for precipitating DNA from low salt aqueous buffers. It efficiently captures DNA molecules longer than 100 base pairs, facilitating their isolation .
- Additionally, spermine is used to extract DNA from pulse field gels, aiding in genomic studies and diagnostics .
- Researchers employ spermine in chromosome isolation protocols. Its ability to aggregate chromatin helps in studying chromosomal structure and function .
- By promoting chromatin condensation, spermine contributes to the organization of genetic material within the cell nucleus .
- Spermine serves as a building block for creating gene transfer agents. These agents facilitate the delivery of genetic material (such as plasmids or siRNA) into cells for research or therapeutic purposes .
- Scientists have investigated the complexation of spermine with DNA, forming particles with diameters below 100 nm. These nanoparticles have potential applications in drug delivery and gene therapy .
- Spermine has been used in the crystallization of DNA. By promoting ordered packing of DNA molecules, it aids in structural studies and X-ray crystallography .
- In neurobiology, spermine interacts with the N-methyl-D-aspartate (NMDA) receptor complex. It exerts neuroprotective effects by blocking NMDA receptors and voltage-activated Ca2+ channels .
- Spermine also inhibits the conversion of L-arginine to L-citrulline by neuronal nitric oxide synthase, impacting neurotransmission .
DNA Precipitation and Isolation
Chromosome Isolation and Chromatin Aggregation
Gene Transfer Agent Development
DNA Complexation and Nanoparticle Formation
DNA Crystallization
Neuroprotective Effects and Receptor Interactions
Safety And Hazards
properties
IUPAC Name |
N,N'-bis(3-aminopropyl)butane-1,4-diamine;tetrahydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4.4ClH/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;;;;/h13-14H,1-12H2;4*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDKUDAXZWHPFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CNCCCN.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30Cl4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059792 | |
Record name | Spermine tetrahydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS] | |
Record name | Spermine hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17691 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Spermine tetrahydrochloride | |
CAS RN |
306-67-2 | |
Record name | Spermine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-, hydrochloride (1:4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Spermine tetrahydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,9-diazoniadodecamethylenediammonium tetrachloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPERMINE TETRAHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CI1570O48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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